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Compound of Interest

Compound Name:
4-(2-Azepan-1-yl-ethyl)-

phenylamine

CAS No.: 863377-36-0

Cat. No.: B1335134

Get Quote

Executive Summary
This guide provides a structural and functional analysis of phenylethylamine (PEA) and its

critical derivatives: Amphetamine, MDMA, and 2C-B. While sharing a common pharmacophore,

these compounds exhibit distinct neurophysiological profiles ranging from trace amine

neuromodulation (PEA) to monoamine release (Amphetamine/MDMA) and direct receptor

agonism (2C-B).

Key Differentiators:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Phenylethylamine (PEA): The endogenous "trace amine" backbone.[1][2] Rapidly
metabolized by MAO-B; functions as a neuromodulator via TAAR1 but lacks systemic
stability.

Amphetamine:
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-methylated PEA. This modification blocks MAO metabolism, allowing potent, sustained
dopamine/norepinephrine efflux via transporter reversal.

MDMA: 3,4-methylenedioxy-methamphetamine.[3][4][5][6] Ring substitution shifts selectivity

toward the Serotonin Transporter (SERT) and VMAT2, acting as an entactogen.

2C-B: 2,5-dimethoxy-4-bromophenethylamine. A direct 5-HT

receptor agonist. Unlike the others, it does not primarily rely on transporter reversal,
classifying it as a psychedelic.

Structural-Activity Relationship (SAR) & Mechanism
To understand the physiological divergence, we must analyze the structural modifications. The

following diagram illustrates how specific chemical substitutions dictate the mechanism of

action.

Diagram 1: SAR & Functional Divergence
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Caption: Structural evolution of PEA derivatives determining metabolic stability and receptor

selectivity.
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The "Releaser" vs. "Agonist" Distinction
A critical error in early-stage drug development is conflating "releasers" with "agonists."

Releasers (Amphetamine/MDMA): These are substrates for monoamine transporters

(DAT/NET/SERT). They enter the presynaptic neuron, interact with TAAR1 (Trace Amine

Associated Receptor 1) and VMAT2 (Vesicular Monoamine Transporter 2), causing the

transporters to reverse direction and pump neurotransmitters out into the synapse [1].

Direct Agonists (2C-B): These bypass the transporter. They bind directly to postsynaptic

receptors (primarily 5-HT

), mimicking serotonin to induce signaling cascades [2].

Detailed Neurophysiological Profiles
-Phenylethylamine (PEA)[8][9]

Role: Endogenous trace amine.[1][7]

Mechanism: Potent TAAR1 agonist.[7][8]

Limitation: Extremely short half-life (

min) due to rapid oxidation by Monoamine Oxidase B (MAO-B).

Effect: In physiological conditions, it modulates dopaminergic firing rates.[2] Exogenous

administration is largely ineffective without MAO inhibition [3].

Amphetamine[3][6][7][8][10][11][12][13]
Mechanism:

Uptake: Enters neuron via DAT.

Intracellular Action: Agonizes intracellular TAAR1 (

-coupled), increasing cAMP.

Phosphorylation: PKC/PKA phosphorylates DAT, reversing its function.
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VMAT2: Collapses the vesicular pH gradient, dumping dopamine into the cytosol for efflux.

Result: Massive, non-vesicular release of Dopamine (DA) and Norepinephrine (NE).

MDMA[4][5][7][10][11]
Mechanism: Similar to amphetamine but with high affinity for SERT.

VMAT2 Interaction: MDMA inhibits VMAT2-mediated uptake more potently than

amphetamine in serotonergic terminals, leading to rapid 5-HT depletion [4].

TAAR1: MDMA is a potent agonist at rodent TAAR1 but displays significantly lower potency

at human TAAR1 compared to amphetamine, suggesting species-specific signaling nuances

[5].[7]

2C-B
Mechanism: Partial agonist at 5-HT

, 5-HT

, and 5-HT

.[9]

Selectivity: Unlike MDMA, 2C-B has negligible affinity for transporters (DAT/SERT) and does

not cause monoamine efflux. Its psychoactive effects are driven by phospholipase C (PLC)

activation downstream of 5-HT

[2].

Diagram 2: Synaptic Signaling Pathways
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Caption: Contrast between Amphetamine-driven efflux (left) and 2C-B direct agonism (right).

Experimental Protocols for Validation
As a scientist, relying on literature

values is insufficient. You must validate functional potency.

Protocol A: Fast-Scan Cyclic Voltammetry (FSCV)
Objective: Differentiate between reuptake inhibition (e.g., Cocaine) and release (e.g.,

Amphetamine/PEA). Why this method: Microdialysis is too slow (minutes) to capture the rapid

kinetics of transporter reversal. FSCV provides sub-second resolution.

Preparation: Prepare striatal brain slices (300

m) from C57BL/6 mice. Perfuse with aCZF at 34°C.
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Electrode: Insert a carbon-fiber microelectrode (CFE) into the dorsolateral striatum.

Stimulation: Apply a single electrical pulse (monophasic, 2 ms) to evoke dopamine release.

Drug Application:

Perfuse PEA (1-10

M) or Amphetamine (1-10

M).

Critical Readout:

Reuptake Inhibitor: Increases the width (duration) of the evoked peak but not the baseline.

Releaser (PEA/Amphetamine): Increases the baseline current (tonic non-stimulated

release) and reduces the amplitude of the electrically evoked release (due to vesicular

depletion).

Protocol B: TAAR1 cAMP Accumulation Assay
Objective: Quantify the potency of PEA derivatives at the intracellular trigger receptor.

Transfection: Transfect HEK293 cells with human TAAR1 (hTAAR1) plasmid and a cAMP-

response element (CRE)-luciferase reporter.

Seeding: Plate cells in 96-well white-walled plates (24h incubation).

Treatment:

Treat cells with varying concentrations (

to

M) of PEA, Amphetamine, MDMA, and 2C-B.

Control: Forskolin (positive control for cAMP).

Detection: Add luciferin substrate and measure luminescence.
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Analysis: Plot log-concentration vs. response to determine

.

Expected Result: Amphetamine/PEA will show high potency (

in

M range). MDMA will show weak/negligible efficacy at hTAAR1 [5].[7]

Comparative Data Summary
The following table aggregates consensus binding affinities (

) and functional potencies (

) from authoritative sources (PDSP, Roth et al.). Lower numbers indicate higher affinity/potency.

Compound

hDAT
Affinity (

)

hSERT
Affinity (

)

5-HT

Affinity (

)

hTAAR1
Potency (

)

Primary
Mechanism

PEA >10,000 nM >10,000 nM >10,000 nM ~500-800 nM

TAAR1

Agonist

(Metabolically

Unstable)

Amphetamine ~20-50 nM ~1,700 nM >5,000 nM ~1,000 nM

DAT/NET

Reversal via

TAAR1

MDMA ~400 nM ~70-100 nM >5,000 nM >10,000 nM*
SERT/VMAT2

Reversal

2C-B >10,000 nM >5,000 nM ~1-5 nM Inactive

Direct 5-HT

Partial

Agonist

*Note: MDMA is a potent agonist at rodent TAAR1 but weak at human TAAR1.[7]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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